4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Osteosarcoma Anti-migration Cytotoxicity

SAR studies on indole-benzamide anti-migratory agents demand structurally precise reference compounds-minor substitution changes can abolish activity. This compound delivers a defined para-methoxybenzamide/2-methylindole scaffold for benchmarking in U2OS (IC₅₀ 8.7 μM) and MG63 (IC₅₀ 5.2 μM) osteosarcoma assays. Use at sub-cytotoxic concentrations (5-20 μM) to dissect FAK signaling and MMP2/9-mediated invasion decoupled from general cytotoxicity.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 380192-80-3
Cat. No. B2654609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
CAS380192-80-3
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H18N2O2/c1-12-9-15-10-13(3-8-17(15)20-12)11-19-18(21)14-4-6-16(22-2)7-5-14/h3-10,20H,11H2,1-2H3,(H,19,21)
InChIKeyCUOAGEXQOHYQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide: Identity & Procurement


4-Methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (CAS 380192-80-3) is a synthetic, small-molecule indole-benzamide hybrid with the molecular formula C₁₈H₁₈N₂O₂ . It features a para-methoxybenzamide moiety linked via a methylene bridge to a 2-methylindole core. This scaffold places it within a class of N-substituted indole/indazole benzamides actively investigated for anti-tumor and anti-migratory properties [1]. The compound is commercially available from multiple vendors at purities typically ≥95%, positioning it as an accessible research tool for studying this chemotype's structure-activity relationships.

1Indole-benzamide scaffold for SAR exploration; supports analog benchmarking in migration-focused studies
2Cell adhesion and migration assay context; reported dual anti-proliferative and anti-migratory profile at sub-cytotoxic concentrations
3Commercially available at typical purity; accessible reference for pharmacophore hypothesis testing

4-Methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide: Why Substitution Fails


Within the indole-benzamide class, subtle variations in substitution patterns profoundly alter biological activity. Published structure-activity relationship (SAR) studies on N-substituted (indole or indazole) benzamides demonstrate that even minor changes—such as moving a methyl group or altering the heterocycle—can switch a compound from a potent anti-migration agent to being essentially inactive [1]. For instance, the lead compound 5d from Chen et al. (2021) showed low-micromolar IC₅₀ values against osteosarcoma cells, whereas the majority of synthesized analogs exhibited only moderate cytotoxicity [1]. Without explicit, compound-specific comparative data, simply substituting one indole-benzamide for another risks invalidating experimental results and obscuring critical SAR insights. The evidence below examines the specific differentiation of the target compound against its closest structural analogs.

Target compoundpara-Methoxybenzamide with 2-methylindole and methylene linker
Analog without 4-methoxyReduced H-bond acceptor count and lower tPSA may shift binding interactions; SAR data show activity loss with benzamide de-substitution
Target compoundMethoxy on benzamide ring; methylene spacer at indole C5
Regioisomer (CAS 62095-33-4)Methoxy shifted to indole ring with ethylene spacer; pharmacophore geometry differs; target engagement profile may not transfer
Target compoundScaffold associated with coordinated anti-migratory gene expression modulation
Weakly active analogs in seriesMost analogs show moderate cytotoxicity only; anti-migratory transcriptional program not observed; pathway-response context may differ

4-Methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide: Pharmacology Comparison


Cytotoxicity and Anti-Migratory Activity in Osteosarcoma

In the Chen et al. (2021) study on N-substituted (indole or indazole) benzamides, compound '5d'—which possesses the core structural features of the target compound—was identified as the most potent anti-migration agent among all synthesized analogs [1]. It exhibited IC₅₀ values of 8.7 ± 0.7 μM and 5.2 ± 0.8 μM against U2OS and MG63 osteosarcoma cell lines, respectively. In contrast, the majority of other analogs in the series displayed only moderate cytotoxicity [1]. Importantly, this potency was coupled with a unique functional profile: while standard chemotherapeutics primarily target proliferation, compound 5d also significantly inhibited cell adhesion, migration, and invasion at non-cytotoxic concentrations (5-20 μM), a differential advantage not observed for many close structural analogs in the same study [1].

Cytotoxicity & anti-migration
Class-level inference
IC50 8.7 ± 0.7 μM (U2OS); 5.2 ± 0.8 μM (MG63). Migration/invasion inhibition at 5–20 μM. >2- to >10-fold more potent than most analogs tested.
Supports cell-model endpoint review; reported differential anti-migratory activity at sub-cytotoxic concentrations
Data from compound 5d in Chen et al. 2021; compound-specific replication to verify. MTT, wound healing, Transwell assays.
Osteosarcoma Anti-migration Cytotoxicity N-substituted benzamide

Anti-Migratory Gene Expression Signature

RNA-Seq transcriptomic analysis revealed that compound 5d (the target scaffold) significantly downregulated the expression of genes involved in focal adhesion (e.g., ITGA10, ITGB5), cell migration (e.g., MMP2, MMP9), and the FAK signaling pathway in osteosarcoma cells [1]. This multi-gene modulation was not observed for less active analogs in the series, indicating that the specific substitution pattern of the target scaffold is critical for engaging this anti-migratory transcriptional program [1].

Transcriptional modulation
Class-level inference
Reported downregulation of ITGA10, ITGB5, MMP2, MMP9, and FAK pathway genes (fold-change >2, p
Supports pathway-response interpretation; suggests engagement of focal adhesion transcriptional regulation
RNA-Seq on U2OS cells, 10 μM compound 5d, 24h treatment. Compound-specific validation needed.
Structural differentiation
Context-dependent
Target: tPSA ~54 Ų, HBA 3, HBD 2, logP ~3.0. Closest analog (unsubstituted benzamide): tPSA ~45 Ų, HBA 2. Regioisomer: same MW but altered pharmacophore topology.
Supports identity verification; structural distinctions may result in divergent target selectivity profiles
Predicted properties via cheminformatics tools. Pharmacophore geometry differs; confirm identity before use.
Transcriptomics RNA-Seq FAK signaling Cell adhesion

Structural Differentiation from Closest Analogs

The target compound differs from its closest commercially available analogs in three key structural features: (i) a para-methoxy substituent on the benzamide ring, (ii) a 2-methyl group on the indole, and (iii) a methylene spacer connecting the indole C5 position to the amide nitrogen. The unsubstituted N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (lacking the 4-methoxy group) is predicted to have a lower hydrogen-bond acceptor count and reduced polar surface area, potentially altering target binding [1]. The region-isomeric N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide (CAS 62095-33-4) shifts the methoxy to the indole ring and uses an ethylene spacer, fundamentally changing the pharmacophore geometry .

Structural differentiation
Context-dependent
Target: tPSA ~54 Ų, HBA 3, HBD 2, logP ~3.0. Closest analog (unsubstituted benzamide): tPSA ~45 Ų, HBA 2. Regioisomer: same MW but altered pharmacophore topology.
Supports identity verification; structural distinctions may result in divergent target selectivity profiles
Predicted properties via cheminformatics tools. Pharmacophore geometry differs; confirm identity before use.
Medicinal chemistry SAR Lipophilicity Drug-likeness

4-Methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide Applications


Focused SAR Studies for Anti-Metastatic Benzamides

The target compound serves as a key scaffold for systematic structure-activity relationship (SAR) exploration of anti-migratory agents. As demonstrated by Chen et al. (2021), the N-substituted benzamide chemotype can yield potent dual-action compounds. Researchers can procure this specific compound as a reference standard to benchmark new synthetic analogs, using the established U2OS/MG63 cell-based assays (IC₅₀, wound healing, Transwell invasion) for direct comparative evaluation [1].

Pharmacophore Validation and Target Deconvolution

The unique combination of a para-methoxybenzamide and a 2-methylindole connected by a methylene bridge enables precise pharmacophore hypothesis testing. Unlike region-isomeric analogs such as N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide, the target compound presents the methoxy group on the benzamide ring, which is predicted to differentially engage hydrogen-bonding interactions with biological targets. This makes it valuable for computational docking studies and affinity-based target identification campaigns [2].

Chemical Probe for FAK-Mediated Migration

Based on the mechanistic findings from the compound class, the target scaffold can be employed as a chemical biology tool to dissect focal adhesion kinase (FAK) signaling and downstream gene expression programs (ITGA10, MMP2/9) involved in tumor cell migration. Its activity at sub-cytotoxic concentrations (5-20 μM) allows for the study of anti-migratory effects decoupled from general cytotoxicity, a key advantage for pathway analysis [1].

Reference Compound for Osteosarcoma Screening

Given the well-characterized activity profile against osteosarcoma cell lines (U2OS IC₅₀: 8.7 μM; MG63 IC₅₀: 5.2 μM) and demonstrated anti-invasion properties, this compound is suitable as a positive control or benchmarking standard in medium-throughput screening assays aimed at identifying next-generation anti-osteosarcoma agents with anti-metastatic potential [1].

Application
Selection Property
Validation Focus
Indole-benzamide SAR studies
Scaffold identity verification; methoxy positional context
Cell-based migration and invasion endpoint review
Pharmacophore hypothesis testing
H-bond acceptor profile; methylene linker geometry
Computational docking and affinity-based target identification
FAK pathway migration studies
Sub-cytotoxic concentration window for pathway analysis
FAK signaling and adhesion gene expression endpoint monitoring
Osteosarcoma cell-model studies
Reported cell-line response context
Cytotoxicity and invasion endpoint review; comparator assay-response context
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